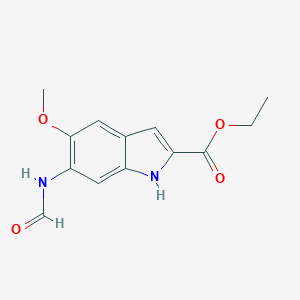

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 6-formylamino-5-methoxyindole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-formylamino-5-methoxyindole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQGUJOZARLMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447359 | |

| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119825-27-3 | |

| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: A Technical Guide for Researchers

An In-depth Exploration of a Key Synthetic Intermediate for Drug Discovery and Development

This technical guide provides a comprehensive overview of the core basic properties of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the known information and provides expert insights based on closely related analogues to offer a valuable resource for those working with this and similar molecular scaffolds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of indole are integral to the development of therapeutics for a range of conditions, including cancer, inflammatory disorders, and neurological diseases.[2] Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS No. 119825-27-3) represents a key intermediate, offering multiple points for chemical modification to generate diverse libraries of bioactive molecules. Its unique substitution pattern, featuring a formylamino group at the 6-position and a methoxy group at the 5-position, provides a foundation for exploring structure-activity relationships in novel drug candidates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the known and predicted properties of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

| Property | Value | Source |

| CAS Number | 119825-27-3 | [3] |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [2] |

| Molecular Weight | 262.26 g/mol | [2] |

| Appearance | Off-White Solid | [3] |

| Boiling Point (Predicted) | 530.6 ± 50.0 °C | Not available in search results |

| Density (Predicted) | 1.330 ± 0.06 g/cm³ | Not available in search results |

| Solubility | Soluble in Ethanol, Methanol | Not available in search results |

| Melting Point | Not available in literature | N/A |

Note: It is crucial for researchers to experimentally determine properties such as the melting point for any synthesized batches of this compound to ensure purity and for accurate characterization.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A potential synthetic route is outlined below. This pathway leverages the well-established Japp-Klingemann indole synthesis to construct the core indole scaffold, followed by reduction of a nitro group and subsequent formylation.

Caption: Proposed synthetic workflow for Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

Hypothetical Experimental Protocol:

Step 1: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate (Precursor)

This precursor can be synthesized starting from a suitably substituted 2-nitrotoluene via the Reissert indole synthesis.[3] The process typically involves condensation with diethyl oxalate, followed by reductive cyclization. The resulting 6-nitroindole derivative is then reduced to the 6-aminoindole.

Step 2: Formylation of Ethyl 6-amino-5-methoxyindole-2-carboxylate

The formylation of the 6-amino group can be achieved using various established methods. A mild and efficient method involves the use of formic acid with a catalytic amount of iodine under solvent-free conditions.[1]

-

To a flask containing Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 eq), add formic acid (2.0 eq).

-

Add a catalytic amount of iodine (e.g., 5 mol%).

-

Stir the mixture at an elevated temperature (e.g., 70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

Causality Behind Experimental Choices: The choice of a catalytic iodine-mediated formylation is based on its mild reaction conditions, high efficiency, and avoidance of harsh or toxic reagents, making it a preferable method in many synthetic applications.[1]

Spectral Analysis and Characterization

As of the date of this guide, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Ethyl 6-formylamino-5-methoxyindole-2-carboxylate are not available in the public domain. However, based on the analysis of related indole derivatives, the expected spectral characteristics can be predicted. Researchers who synthesize this compound should perform a full suite of spectral analyses to confirm its structure.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the indole ring protons, the ethyl ester group (a quartet and a triplet), the methoxy group (a singlet), and the formyl and amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5,6-disubstitution pattern.

-

¹³C NMR: The spectrum should display signals corresponding to all 13 carbon atoms in the molecule, including the carbonyl carbons of the ester and formyl groups, the aromatic carbons of the indole ring, the methoxy carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the indole and formylamino groups, C=O stretching of the ester and amide functionalities, and C-O stretching of the methoxy and ester groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (262.26 g/mol ).

For reference, the spectral data of a related compound, 5-methoxyindole-2-carboxylic acid, has been reported and can provide some guidance on the expected chemical shifts for the indole core.[4][5]

Potential Applications in Drug Discovery and Development

The 6-aminoindole scaffold is a valuable building block in medicinal chemistry for the development of bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[2] The formylamino group in Ethyl 6-formylamino-5-methoxyindole-2-carboxylate can serve as a handle for further chemical modifications or may itself contribute to the biological activity of the final compounds.

Derivatives of 5- and 6-substituted indoles have been investigated for a variety of pharmacological activities. For instance, some 5-methoxyindole derivatives have been studied for their effects on the central nervous system and cardiovascular system.[6] Furthermore, the formyl group can be a precursor to other functional groups or can participate in hydrogen bonding interactions with biological targets.

Hypothetical Role in a Signaling Pathway:

Given the diverse biological roles of indole derivatives, it is plausible that compounds derived from Ethyl 6-formylamino-5-methoxyindole-2-carboxylate could modulate various signaling pathways implicated in disease. For example, they could potentially act as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.

Sources

- 1. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

An In-Depth Technical Guide to the

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Specifically, substituted indole-2-carboxylates serve as versatile intermediates in the synthesis of complex therapeutic agents. This guide provides a detailed, research-level overview of a robust and reproducible synthetic route to Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a key building block for various drug development programs.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen transformations and providing detailed, actionable protocols. The synthesis is presented as a logical three-step sequence starting from the commercially available Ethyl 5-methoxyindole-2-carboxylate: regioselective nitration, subsequent reduction of the nitro group, and a final formylation of the resulting amine.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and efficient pathway to the target molecule. The final formamide linkage can be readily installed from a primary amine precursor, Ethyl 6-amino-5-methoxyindole-2-carboxylate. This amino-indole is, in turn, accessible through the reduction of a corresponding nitro-intermediate, Ethyl 5-methoxy-6-nitroindole-2-carboxylate. This nitro-substituted indole can be prepared via electrophilic aromatic substitution on the electron-rich indole ring of Ethyl 5-methoxyindole-2-carboxylate. This analysis establishes a linear, three-step forward synthesis.

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis involves three critical transformations performed on the Ethyl 5-methoxyindole-2-carboxylate scaffold. The selection of reagents and conditions for each step is crucial for achieving high yield and purity.

Step 1: Regioselective Nitration

The initial step is the nitration of Ethyl 5-methoxyindole-2-carboxylate. The indole ring is highly activated towards electrophilic substitution. The C3 position is the most nucleophilic, but since it is unsubstituted in the starting material, careful control of reaction conditions is required to prevent side reactions. The methoxy group at C5 is an ortho-, para-director, activating the C4 and C6 positions. The ester at C2 is a deactivating group. The combination of these electronic effects strongly favors electrophilic substitution at the C6 position.

A mild nitrating agent is essential to avoid oxidation and polymerization of the sensitive indole core. A solution of nitric acid in acetic acid provides the necessary electrophile (NO₂⁺) under controlled conditions.

Step 2: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a pivotal step. While various methods exist (e.g., SnCl₂, Na₂S₂O₄), catalytic hydrogenation is the method of choice for this transformation due to its efficiency, clean reaction profile, and mild conditions that preserve the ester functionality.[1] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[2]

The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated. The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to yield the desired amine.[3][4]

Caption: Generalized pathway for catalytic hydrogenation of a nitroaromatic.

Step 3: N-Formylation

The final step is the formylation of the 6-amino group. Formylating agents must be chosen carefully to ensure complete reaction without affecting other functional groups. Acetic formic anhydride (AFA), generated in situ from the reaction of formic acid and acetic anhydride, is an excellent reagent for this purpose.[5][6] It is more reactive than formic acid alone but selective for the amine. The formyl group is transferred preferentially over the acetyl group due to its greater electrophilicity and lower steric hindrance.[5]

Caption: In situ generation of the active formylating agent.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Nitric acid is highly corrosive and a strong oxidant. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted behind a blast shield.

Step 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Ethyl 5-methoxyindole-2-carboxylate (10.0 g, 45.6 mmol).

-

Dissolution: Add glacial acetic acid (100 mL) and stir until the solid is completely dissolved. Cool the mixture to 10-15 °C in an ice-water bath.

-

Nitration: Prepare a nitrating solution by carefully adding fuming nitric acid (3.0 mL, ~71.4 mmol) to cold glacial acetic acid (20 mL). Add this solution dropwise to the stirred indole solution over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield Ethyl 5-methoxy-6-nitroindole-2-carboxylate as a yellow solid.

Step 2: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate

-

Setup: To a 500 mL hydrogenation flask (or a Parr shaker vessel), add Ethyl 5-methoxy-6-nitroindole-2-carboxylate (10.0 g, 37.8 mmol) and ethanol (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%).[2]

-

Hydrogenation: Seal the vessel, purge with an inert gas (nitrogen or argon), and then introduce hydrogen gas. Pressurize the vessel to 50 psi (or maintain a hydrogen balloon atmosphere) and stir the mixture vigorously at room temperature.[4]

-

Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours). Hydrogen uptake will cease upon completion.

-

Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid, Ethyl 6-amino-5-methoxyindole-2-carboxylate, is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Step 3:

-

Reagent Preparation: In a separate flask, prepare the acetic formic anhydride reagent in situ.[5][7] Cool formic acid (15 mL, ~398 mmol) in an ice bath. Slowly add acetic anhydride (10 mL, ~106 mmol) with stirring, keeping the temperature below 10 °C. Allow the mixture to stir for 30 minutes before use.[5]

-

Setup: In a 250 mL round-bottom flask, dissolve Ethyl 6-amino-5-methoxyindole-2-carboxylate (8.0 g, 34.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C in an ice bath.

-

Formylation: Slowly add the freshly prepared acetic formic anhydride solution to the cooled amine solution over 20 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC for the disappearance of the starting amine.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate or by column chromatography on silica gel to yield the final product, Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

Data Summary

| Step | Starting Material | Product | Reagents & Conditions | Typical Yield |

| 1 | Ethyl 5-methoxyindole-2-carboxylate | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | HNO₃, Acetic Acid, 15-20 °C | 85-95% |

| 2 | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | Ethyl 6-amino-5-methoxyindole-2-carboxylate | H₂, 10% Pd/C, Ethanol, RT, 50 psi | 90-98% |

| 3 | Ethyl 6-amino-5-methoxyindole-2-carboxylate | Ethyl 6-formylamino-5-methoxyindole-2-carboxylate | Formic Acid, Acetic Anhydride, THF, 0 °C to RT | 80-90% |

Conclusion

The synthesis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate presented herein is a reliable and high-yielding three-step process. By employing well-understood and robust chemical transformations—regioselective nitration, clean catalytic hydrogenation, and efficient in situ formylation—this guide provides a clear pathway for obtaining this valuable intermediate. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal and synthetic chemistry to confidently produce this compound for further elaboration into more complex and potentially bioactive molecules.

References

- BenchChem. (2025).

- Wikipedia. (n.d.). Reissert indole synthesis.

- Wikipedia. (n.d.). Japp–Klingemann reaction.

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.

- BenchChem. (2025).

- Wikipedia. (n.d.). Fischer Indole Synthesis.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Acetic formic anhydride.

- Wikipedia. (n.d.). Larock indole synthesis.

- Wikipedia. (n.d.).

- Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, Vol. 51, No. 12.

- Snyder, H. R., et al. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society.

- JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, Volume 5, Issue 9.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.

- Organic Syntheses. (n.d.). Procedure for the Synthesis of N-Formylbenzotriazole.

Sources

An In-Depth Technical Guide to Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substituted indole structure serves as a versatile scaffold for the synthesis of complex pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and pivotal role as a key intermediate, particularly in the development of novel therapeutics. Detailed experimental protocols, data interpretation, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization in the laboratory and beyond.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural products and synthetic drugs with diverse biological activities. The specific substitution pattern of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, featuring a methoxy group at the 5-position and a formylamino group at the 6-position, pre-organizes the molecule for further chemical elaboration. This strategic placement of functional groups is instrumental in the synthesis of targeted therapeutic agents, most notably in the field of antipsychotic drug development.[1][2][3] Its primary utility lies in its role as a key intermediate, a foundational piece from which more complex and potent molecules are constructed.[4][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its application in synthesis, including reaction optimization, purification, and characterization.

Chemical Properties

The key physicochemical properties of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 119825-27-3 | [6][7][8][9] |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [7][9] |

| Molecular Weight | 262.26 g/mol | [7][9] |

| Boiling Point | ~530.6 °C (Predicted) | [7] |

| Density | ~1.33 g/cm³ (Predicted) | [7] |

| Appearance | Solid | N/A |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra are lot-dependent, the expected key signals are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit characteristic signals for the ethyl ester protons (a triplet and a quartet), aromatic protons on the indole ring, the methoxy group singlet, the formyl proton singlet, and the N-H protons of the indole and formylamino groups. The specific chemical shifts and coupling constants provide a definitive fingerprint of the molecule's structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon environment, including the carbonyl carbons of the ester and formyl groups, the aromatic carbons of the indole ring, the methoxy carbon, and the ethyl group carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include N-H stretching (for the indole and amide), C=O stretching (for the ester and amide), and C-O stretching (for the ether and ester).

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 262.26.

Interpreting the Data: Integrating data from these spectroscopic techniques is crucial. For instance, the presence of both ester and amide C=O stretches in the IR spectrum, combined with the correct molecular weight from MS and the detailed proton and carbon environments from NMR, provides unambiguous structural confirmation.[10][11][12]

Synthesis and Reaction Mechanism

The synthesis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a multi-step process that requires careful control of reaction conditions. A common synthetic route starts from more readily available indole derivatives. The choice of reagents and reaction pathway is dictated by the need for high yield and purity, which is critical for its use in pharmaceutical manufacturing.

Synthetic Workflow Diagram

The following diagram illustrates a representative synthetic pathway. The causality is clear: nitration introduces the nitrogen functionality, reduction converts it to an amine, formylation adds the required group, and subsequent cyclization and esterification build the final indole scaffold.

Caption: Generalized workflow for the synthesis of the target indole.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Step 1: Reduction of Ethyl 5-methoxy-6-nitroindole-2-carboxylate

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend Ethyl 5-methoxy-6-nitroindole-2-carboxylate in a mixture of ethanol and water.

-

Reagent Addition: Heat the mixture to reflux. Cautiously add iron powder in portions, followed by the slow addition of concentrated hydrochloric acid. The causality here is that the acid activates the iron for the reduction of the nitro group to an amine.

-

Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Once complete, cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

-

Purification: Neutralize the residue with a sodium bicarbonate solution and extract the product (Ethyl 6-amino-5-methoxyindole-2-carboxylate) with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amine.

Step 2: Formylation of Ethyl 6-amino-5-methoxyindole-2-carboxylate

-

Setup: Dissolve the crude amine from the previous step in formic acid at 0°C in a suitable flask.

-

Reagent Addition: Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C. Acetic anhydride acts as a dehydrating agent to facilitate the formation of the formamide.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into ice-water. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain high-purity Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6]

Intermediate for Antipsychotic Agents

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a documented precursor in the synthesis of certain atypical antipsychotics.[1][2][3] These drugs often feature complex heterocyclic systems, and this intermediate provides a pre-functionalized indole core, significantly streamlining the total synthesis. For example, it can be used to construct molecules that act as partial agonists at dopamine D2 and D3 receptors, a key mechanism for treating schizophrenia and bipolar disorder.[2]

The workflow for its use in drug synthesis is depicted below.

Caption: Role as a key intermediate in API synthesis.[4]

The reduction of the ester group to an aldehyde (often via a two-step process to control reactivity) is a critical transformation.[4] This aldehyde then undergoes reductive amination with a suitable amine (like a complex piperazine side chain), which is a powerful C-N bond-forming reaction, to assemble the final drug molecule or a late-stage precursor.[1][4]

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[14] After handling, wash hands thoroughly.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound may be sensitive to air, light, and moisture.[14]

-

Fire Safety: In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[13] Firefighters should wear self-contained breathing apparatus.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Stability: The compound is generally stable under recommended storage conditions.[13] However, prolonged exposure to heat, light, or incompatible materials should be avoided. Hazardous decomposition products may include toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides upon thermal decomposition.[13]

Conclusion and Future Outlook

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is more than just a chemical compound; it is an enabling tool for drug discovery. Its well-defined structure and versatile functional groups allow for the efficient and strategic synthesis of complex, high-value molecules. As research into indole-based therapeutics continues to expand, particularly in areas like oncology and neuropharmacology, the demand for such well-designed intermediates is likely to grow.[15][16] Future work may focus on developing even more efficient, greener, and scalable synthetic routes to this valuable building block, further empowering the next generation of drug development.

References

- Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70.

- Bentham Science Publishers. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science Publisher.

- ResearchGate. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine,...

- Ingenta Connect. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Ingenta Connect.

- ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic...

- ChemicalBook. (n.d.).

- LookChem. (n.d.).

- Pharmaffiliates. (n.d.). CAS No : 119825-27-3 | Product Name : Ethyl 6-Formylamino-5-methoxyindole-2-carboxylate.

- Molecular Dimensions. (2014).

- Durham Tech. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- NZQA. (2023).

- YouTube. (2021). NCEA Level 3 chemistry: Spectroscopy. YouTube.

- No Brain Too Small. (n.d.). NCEA Level 3 Chemistry - Spectroscopy. No Brain Too Small.

- National Institutes of Health. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- RSC Publishing. (n.d.).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE CAS#: 119825-27-3 [m.chemicalbook.com]

- 8. 119825-27-3 CAS MSDS (ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. AS 91388 annotated exemplars - NZQA [www2.nzqa.govt.nz]

- 11. youtube.com [youtube.com]

- 12. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 14. durhamtech.edu [durhamtech.edu]

- 15. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structural Elucidation of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structural elucidation of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of data. It details the strategic integration of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized to showcase not just the "what" but the "why," providing a robust, self-validating framework for confirming the molecular architecture of complex heterocyclic compounds.

Introduction: The Imperative for Unambiguous Characterization

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2] The biological and chemical properties of such molecules are critically dependent on their precise atomic arrangement. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational pillar upon which all subsequent research—be it pharmacological screening or materials testing—is built.

This guide will systematically deconstruct the molecule using a multi-technique approach, demonstrating how data from orthogonal analytical methods are synergistically combined to build a conclusive and irrefutable structural assignment.

Synthesis and Purification

The target compound, Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, is a derivative useful in organic synthesis.[3] While various synthetic routes may exist, a common approach involves the modification of a pre-existing indole core. A plausible synthesis begins with the commercially available Ethyl 5,6-dimethoxyindole-2-carboxylate, which can be selectively demethylated and subsequently formylated to yield the target compound.

Experimental Protocol: Synthesis

-

Selective Demethylation: To a solution of Ethyl 5,6-dimethoxyindole-2-carboxylate in a suitable solvent (e.g., dichloromethane), a demethylating agent such as boron tribromide (BBr₃) is added cautiously at low temperature (e.g., -78 °C). The reaction is carefully monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure. The resulting crude product is purified via column chromatography to isolate the 6-hydroxy intermediate.

-

Formylation: The purified intermediate is dissolved in formic acid, and acetic anhydride is added. The mixture is heated, and upon completion (monitored by TLC), the reaction mixture is cooled and poured into ice water to precipitate the product.

-

Purification: The crude solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

The Analytical Workflow: A Strategy for Structure Confirmation

A robust elucidation strategy relies on a logical sequence of experiments, where each result informs the next and corroborates the last. Our workflow is designed to first determine the molecular formula and identify key functional groups, then to piece together the carbon-hydrogen framework, and finally to confirm long-range connectivity.

Caption: Key long-range HMBC correlations confirming the molecular framework.

Key HMBC Correlations:

-

The ethyl protons H-8 (CH₂) show a correlation to the ester carbonyl C-11 and the indole C-2 , confirming the position of the ethyl ester group.

-

The methoxy protons H-9 correlate to C-5 , unequivocally placing the methoxy group at position 5.

-

The formyl proton H-Formyl correlates to C-6 , confirming the position of the formylamino group.

-

The aromatic proton H-4 shows correlations to C-6 and C-5 , while H-7 correlates to C-5 and C-6 , locking down the substitution pattern on the benzene portion of the indole ring.

-

The indole proton H-3 correlates to C-2 and the bridgehead carbon C-7a , confirming the core indole structure.

Conclusion: A Self-Validating Structural Proof

The structure of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is unequivocally confirmed through the strategic application of modern spectroscopic techniques.

-

HRMS established the precise molecular formula (C₁₃H₁₄N₂O₄).

-

IR spectroscopy identified the key functional groups: N-H (indole, amide), C=O (ester, amide), C-O (ether, ester), and the aromatic ring.

-

¹H and ¹³C NMR provided a complete census of all proton and carbon environments.

-

2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the individual atoms and functional groups into the final, validated molecular architecture.

Each piece of data cross-validates the others, creating a self-consistent and definitive structural proof that meets the highest standards of scientific integrity.

References

-

Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 838-845. Available at: [Link]

-

Pharmaffiliates. Ethyl 6-Formylamino-5-methoxyindole-2-carboxylate. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

University of Wisconsin, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]

-

Williams, A. S., & Elyashberg, M. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(6), 2095–2103. Available at: [Link]

Sources

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate literature review

An In-Depth Technical Guide to Ethyl 6-Formylamino-5-methoxyindole-2-carboxylate: Synthesis, Properties, and Potential Applications

Introduction

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a substituted indole derivative with the CAS Number 119825-27-3, molecular formula C₁₃H₁₄N₂O₄, and a molecular weight of 262.26 g/mol .[1] While this compound is commercially available for research purposes, the publicly accessible scientific literature lacks in-depth studies on its specific synthesis, characterization, and biological activity.[1] However, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[2]

This technical guide, therefore, serves as a comprehensive prospective analysis of ethyl 6-formylamino-5-methoxyindole-2-carboxylate. By examining the chemistry of its functional groups and drawing parallels with structurally related and well-documented indole-2-carboxylate derivatives, this document will provide researchers, scientists, and drug development professionals with a foundational understanding of its likely synthesis, chemical properties, and potential as a versatile intermediate in the discovery of novel therapeutics. The insights presented herein are grounded in established principles of organic and medicinal chemistry, aiming to bridge the information gap and stimulate further investigation into this promising molecule.

Proposed Synthesis and Mechanistic Rationale

A likely synthetic precursor is ethyl 6-amino-5-methoxyindole-2-carboxylate. The subsequent formylation of the 6-amino group would yield the target compound. The synthesis of the 6-amino precursor itself can be envisioned starting from a nitrated benzene derivative, which is then elaborated into the indole ring system, followed by reduction of the nitro group.

Hypothetical Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate

This step would likely involve a multi-step process starting from a commercially available nitrated anisole derivative, which is then converted to a phenylhydrazine and subsequently cyclized with an α-ketoester in a Fischer indole synthesis.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group of ethyl 5-methoxy-6-nitroindole-2-carboxylate can be selectively reduced to the corresponding amine, ethyl 6-amino-5-methoxyindole-2-carboxylate, using standard reducing agents such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

Step 3: Formylation of the Amino Group

The final step involves the formylation of the 6-amino group. This can be achieved by reacting ethyl 6-amino-5-methoxyindole-2-carboxylate with a suitable formylating agent, such as a mixture of formic acid and acetic anhydride, to yield the desired product, ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway to Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

Physicochemical and Predicted Spectroscopic Properties

The known physicochemical properties are summarized in the table below. Additionally, based on the molecular structure, a set of predicted spectroscopic data is provided to aid in the characterization of this compound.

| Property | Value | Source |

| CAS Number | 119825-27-3 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [1] |

| Molecular Weight | 262.26 g/mol | [1] |

| Predicted ¹H NMR | δ (ppm): 1.3-1.4 (t, 3H, -CH₂CH₃), 4.3-4.4 (q, 2H, -CH₂CH₃), 3.9 (s, 3H, -OCH₃), 7.0-7.5 (m, 3H, Ar-H), 8.3-8.5 (s, 1H, -CHO), 9.0-10.0 (br s, 1H, indole N-H), 9.5-10.5 (br s, 1H, formylamino N-H) | Theoretical |

| Predicted ¹³C NMR | δ (ppm): 14.5 (-CH₂CH₃), 56.0 (-OCH₃), 61.0 (-CH₂CH₃), 100-140 (indole ring carbons), 160-165 (ester C=O), 160-165 (formyl C=O) | Theoretical |

| Predicted IR | ν (cm⁻¹): 3200-3400 (N-H stretching), 2900-3000 (C-H stretching), 1680-1720 (C=O stretching of ester and formyl groups), 1500-1600 (C=C aromatic stretching), 1200-1300 (C-O stretching) | Theoretical |

| Predicted Mass Spec | m/z: 262.09 [M]⁺, other fragments corresponding to loss of -OCH₃, -COOEt, -CHO | Theoretical |

Chemical Reactivity and Synthetic Utility

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a multifunctional molecule, making it a valuable intermediate for the synthesis of more complex derivatives. The key reactive sites are the formylamino group, the ester, the indole nitrogen, and the aromatic ring.

-

Hydrolysis of the Formyl Group: The formylamino group can be hydrolyzed under acidic or basic conditions to reveal the free 6-amino group, which can then be used for a variety of coupling reactions (e.g., amide bond formation, sulfonylation, or as a nucleophile in substitution reactions).

-

Hydrolysis of the Ester: The ethyl ester can be saponified to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many bioactive molecules.

-

N-Alkylation/Arylation of the Indole Nitrogen: The indole nitrogen can be deprotonated with a suitable base and then alkylated or arylated to introduce substituents at the N-1 position.

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and can undergo electrophilic substitution, although the positions of substitution will be directed by the existing substituents.

Potential Synthetic Transformations

Caption: Potential chemical modifications of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate.

Prospective Biological and Pharmacological Significance

While there is no direct biological data for ethyl 6-formylamino-5-methoxyindole-2-carboxylate, the extensive research on related 5-methoxyindole-2-carboxylic acid derivatives provides a strong basis for predicting its potential therapeutic applications.

Structurally similar compounds have demonstrated a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has shown promise for its neuroprotective properties in the context of stroke.[3] It has been found to reduce the size of ischemic areas and decrease oxidative stress.[3] Furthermore, indole-2-carboxylic acid derivatives are being investigated as potential agents against Alzheimer's disease pathology.[3]

The core structure of the target molecule is also related to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomer in the biosynthesis of eumelanin.[4][5] Derivatives of DHICA have been explored for their antioxidant properties and as agonists for G-protein coupled receptors.[4]

Given these precedents, derivatives of ethyl 6-formylamino-5-methoxyindole-2-carboxylate could be synthesized and screened for a variety of biological activities, including:

-

Neuroprotective Agents: By modifying the core structure, it may be possible to develop novel compounds for the treatment of neurodegenerative diseases or stroke.

-

Anti-inflammatory Agents: The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Many indole derivatives have been shown to possess anticancer activity through various mechanisms, such as inhibition of tubulin polymerization or kinase signaling pathways.

-

Antimicrobial Agents: The indole scaffold is also found in a number of natural and synthetic antimicrobial compounds.

Illustrative Biological Pathway: Neuroprotection

Caption: Simplified pathway showing how an indole derivative could exert neuroprotective effects.

Conclusion

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, while not extensively studied, represents a molecule of significant potential for researchers in medicinal chemistry and drug discovery. Its multifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the development of compound libraries for biological screening. Based on the well-documented activities of structurally related indole-2-carboxylates, derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the areas of neuroprotection, inflammation, and oncology. This guide provides a solid theoretical framework to encourage and facilitate further empirical investigation into this versatile chemical entity.

References

-

Pharmaffiliates. Ethyl 6-Formylamino-5-methoxyindole-2-carboxylate. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic Acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185-190. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

McCulloch, B., & Jabbar, S. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances, 8(52), 29593-29597. [Link]

-

Barabanov, M. A., Martyanov, G. S., & Pestov, A. V. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1229-1231. [Link]

Sources

The Indole-2-Carboxylate Core: A Historical and Synthetic Guide for Drug Discovery

Abstract

The indole-2-carboxylate scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of indole-2-carboxylate derivatives. We will traverse the seminal synthetic strategies that first brought this heterocyclic core to the forefront of organic chemistry and chart a course through to the modern, sophisticated methodologies employed in contemporary drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis and application of this vital chemical motif.

A Historical Perspective: From Indigo to Indole-2-Carboxylic Acid

The story of indole-2-carboxylates is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first isolated indole through the reduction of oxindole using zinc dust.[1] This seminal discovery paved the way for the exploration of the indole nucleus, a structural motif that would later be identified in a vast number of biologically active natural products, including the essential amino acid tryptophan.

The direct synthesis of indole-2-carboxylic acid and its derivatives emerged from the need to create substituted indoles with greater control and efficiency than was possible through the derivatization of the parent indole. Two classical name reactions, the Reissert and Fischer indole syntheses, became the foundational pillars for accessing this important class of compounds.

Foundational Synthetic Strategies: The Classics

The early advancements in indole-2-carboxylate synthesis were dominated by two robust and versatile methods that remain relevant to this day. Understanding the causality behind these experimental choices provides a masterclass in heterocyclic chemistry.

The Reissert Indole Synthesis

Developed by Arnold Reissert, this method provides a reliable route to indole-2-carboxylic acids from readily available o-nitrotoluenes.[2][3] The brilliance of this synthesis lies in its clever orchestration of condensation and reductive cyclization.

Causality of Experimental Choices: The choice of a strong base, such as sodium or potassium ethoxide, is critical for the initial deprotonation of the acidic methyl group of the o-nitrotoluene, enabling its condensation with diethyl oxalate.[2] The subsequent reductive cyclization of the resulting ethyl o-nitrophenylpyruvate is typically achieved using reducing agents like zinc in acetic acid or ferrous sulfate and ammonia.[4][5] These conditions are specifically chosen to selectively reduce the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent ketone to form the indole ring.

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in anhydrous diethyl ether, add o-nitrotoluene dropwise with stirring under an inert atmosphere.

-

After the initial reaction subsides, add diethyl oxalate dropwise to the reaction mixture.

-

Stir the mixture at room temperature for several hours, then reflux for 1-2 hours to drive the condensation to completion.

-

Cool the reaction mixture and pour it onto ice. Acidify with a dilute mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.

-

Filter the crude product, wash with cold water, and dry.

Step 2: Reductive Cyclization

-

Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of glacial acetic acid and water.

-

Add zinc dust portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

After the addition of zinc is complete, continue stirring until the yellow color of the nitro compound disappears.

-

Heat the reaction mixture to boiling for a short period to ensure complete cyclization.

-

Filter the hot solution to remove excess zinc and other insoluble materials.

-

Cool the filtrate to induce crystallization of indole-2-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Logical Relationship: Reissert Indole Synthesis

Caption: Workflow of the Reissert Indole Synthesis.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. To synthesize indole-2-carboxylates, pyruvic acid or its esters are used as the carbonyl component.[7]

Causality of Experimental Choices: The reaction is initiated by the formation of a phenylhydrazone from the condensation of phenylhydrazine with pyruvic acid or an ester like ethyl pyruvate. The choice of an acid catalyst (Brønsted or Lewis acids such as HCl, H₂SO₄, or ZnCl₂) is crucial for the subsequent steps.[6] The acid facilitates the tautomerization of the hydrazone to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement. This rearrangement is the key bond-forming step and is often irreversible, driving the reaction forward. The final steps involve cyclization and the elimination of ammonia to yield the aromatic indole ring.

Experimental Protocol: Fischer Synthesis of Ethyl Indole-2-Carboxylate

Step 1: Phenylhydrazone Formation (in situ)

-

In a round-bottom flask, dissolve phenylhydrazine hydrochloride in ethanol.

-

Add ethyl pyruvate to the solution and stir.

-

Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.

-

Heat the mixture under reflux for 1-2 hours to form the phenylhydrazone. The progress can be monitored by TLC.

Step 2: Acid-Catalyzed Cyclization

-

Cool the reaction mixture and slowly add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid, while keeping the temperature controlled in an ice bath.

-

After the addition of the acid, heat the reaction mixture to 80-100°C for 2-4 hours.

-

Monitor the reaction by TLC until the starting phenylhydrazone is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure ethyl indole-2-carboxylate.[9]

Logical Relationship: Fischer Indole Synthesis

Caption: Key stages of the Fischer Indole Synthesis.

The Modern Era: Palladium-Catalyzed Syntheses

While the classical methods are still widely used, the advent of transition metal catalysis, particularly with palladium, has revolutionized indole synthesis.[10][11] These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to complex indole-2-carboxylate derivatives.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, and various C-H activation strategies, have become powerful tools in the synthetic chemist's arsenal.[8] These methods allow for the construction of the indole ring from different starting materials and with greater precision, which is invaluable in the context of drug discovery where subtle structural modifications can have profound effects on biological activity.

Therapeutic Applications: Indole-2-Carboxylates in Drug Development

The indole-2-carboxylate core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its rigid bicyclic structure and the presence of the carboxylic acid group, which can act as a key pharmacophore for target binding, make it an attractive starting point for drug design.

Anticancer Agents

Indole-2-carboxylate derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key signaling pathways involved in cancer progression.[12][13] For example, certain derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy.[13]

Signaling Pathway: EGFR/CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 pathways by indole-2-carboxamide derivatives.

Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

| Compound | Target Cell Line | GI₅₀ (µM) | Reference |

| 5d | MCF-7 (Breast Cancer) | 1.05 | [13] |

| 5e | A-549 (Lung Cancer) | 0.95 | [13] |

| 5i | Panc-1 (Pancreatic Cancer) | 1.50 | [13] |

| 6i | MCF-7 (Breast Cancer) | 6.10 | [14] |

| 6v | MCF-7 (Breast Cancer) | 6.49 | [14] |

HIV-1 Integrase Inhibitors

A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[15][16] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two magnesium ions in the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[17]

Signaling Pathway: HIV-1 Integrase Inhibition

Caption: Mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | IC₅₀ (µM) | Reference |

| 17a | 3.11 | [15] |

| 20a | 0.13 | [16] |

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Indole-2-carboxylate derivatives have also been identified as potent and selective antagonists of the CysLT1 receptor.[18] Cysteinyl leukotrienes are inflammatory mediators involved in allergic reactions and asthma.[18] By blocking the CysLT1 receptor, these compounds can alleviate the symptoms associated with these conditions, such as bronchoconstriction and inflammation.[18] The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C and subsequent downstream signaling events.[19]

Signaling Pathway: CysLT1 Receptor Antagonism

Caption: Antagonism of the CysLT1 receptor signaling pathway by indole-2-carboxylate derivatives.

Conclusion

The journey of indole-2-carboxylate derivatives from their historical roots in the study of indigo to their current status as a versatile scaffold in modern drug discovery is a testament to the enduring power of organic synthesis and medicinal chemistry. The foundational Reissert and Fischer syntheses provided the initial access to this important chemical class, while modern palladium-catalyzed methods have expanded the horizons of what is synthetically possible. The diverse biological activities of indole-2-carboxylate derivatives, ranging from anticancer and antiviral to anti-inflammatory, highlight the remarkable potential of this seemingly simple heterocyclic core. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the indole-2-carboxylate scaffold is poised to remain a central player in the development of new and innovative therapeutics for years to come.

References

-

Ullah, F., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 27(19), 6296. [Link]

-

Yoo, W., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron, 85, 131971. [Link]

-

Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(11), 498. [Link]

-

Wikipedia. (n.d.). Indole. [Link]

-

Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester. Org. Synth., 43, 40. [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

-

Wikipedia. (n.d.). Cysteinyl leukotriene receptor 1. [Link]

-

Gribble, G. W. (2016). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 332-337). John Wiley & Sons, Inc. [Link]

-

Abuo-Rahma, G. E.-D. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1039. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. [Link]

-

Kumar, S., & Singh, B. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Discovery Technologies, 18(4), 488-505. [Link]

-

Abdel-Gawad, N. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(39), 35848-35864. [Link]

-

Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

Kanaoka, Y., & Austen, K. F. (2013). Cysteinyl leukotriene receptors, old and new; implications for asthma. Pulmonary Pharmacology & Therapeutics, 26(1), 127-131. [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

-

Taktak, Y., et al. (2006). Mechanisms and inhibition of HIV integration. Current HIV Research, 4(4), 431-439. [Link]

-

Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. [Link]

-

Tahan, F., & Celebi, N. (2017). Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function. Frontiers in Immunology, 8, 1149. [Link]

-

Hamilton, A. J., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

-

Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work? [Link]

-

Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. [Link]

-

Thompson, A., et al. (2016). Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies. Frontiers in Pharmacology, 7, 329. [Link]

-

Al-Hiari, Y. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(10), 1657. [Link]

-

Abdel-Gawad, N. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Kulkarni, A. A., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(9), 1149. [Link]

Sources

- 1. Progress in palladium-based catalytic systems for the sustainable synthesis of annulated heterocycles: a focus on indole backbones. | Semantic Scholar [semanticscholar.org]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert_indole_synthesis [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. testbook.com [testbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]

- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 19. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Methoxyindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Methoxyindole Scaffold in Modern Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules, including neurotransmitters, alkaloids, and a multitude of synthetic drugs. The introduction of a methoxy substituent to this indole core gives rise to the methoxyindole class of compounds, which have demonstrated significant therapeutic potential across various disease areas, from neuropharmacology to oncology. The position and nature of further substitutions on the methoxyindole ring system profoundly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted methoxyindoles, offering a blend of theoretical principles and practical, field-proven experimental methodologies. As senior application scientists, our goal is to not only present protocols but to explain the causality behind experimental choices, empowering researchers to make informed decisions in their drug discovery and development endeavors. We will delve into the critical parameters of lipophilicity, solubility, ionization (pKa), and metabolic stability, providing detailed experimental workflows and insights into how substituent modifications can be strategically employed to optimize these properties for the development of safe and efficacious therapeutics.

I. Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property in drug design. It governs a drug's ability to traverse biological membranes, influences its binding to plasma proteins, and impacts its volume of distribution.[1][2] For orally administered drugs, an optimal level of lipophilicity is crucial for absorption from the gastrointestinal tract.[3] The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD). LogP refers to the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.[1][4] LogD is a pH-dependent descriptor that accounts for both the neutral and ionized forms of a compound, making it more physiologically relevant.[4][5]

The Influence of Substituents on the Lipophilicity of Methoxyindoles

The lipophilicity of a substituted methoxyindole is a composite of the contributions from the indole core, the methoxy group, and any additional substituents. The methoxy group itself is lipophilic and can influence the overall electronic distribution of the indole ring. The nature and position of other substituents can either enhance or diminish the molecule's lipophilicity.

-

Electron-donating and -withdrawing groups: The electronic nature of substituents can impact lipophilicity. While a direct correlation is complex, electron-withdrawing groups can sometimes decrease lipophilicity by increasing the polarity of the molecule.

-

Halogens: Halogen substituents generally increase lipophilicity, with the effect increasing with the size of the halogen (I > Br > Cl > F).

-

Alkyl chains: The addition of alkyl chains typically increases lipophilicity in a predictable manner, with each additional methylene group contributing to a higher LogP value.

-

Hydrogen bond donors and acceptors: The presence of hydrogen bond donors and acceptors can increase hydrophilicity and thus decrease lipophilicity.

A quantitative structure-activity relationship (QSAR) study on 2-substituted 6-methoxyindoles as melatonin receptor ligands revealed an optimal range of lipophilicity for the C2 substituent for receptor binding.[6] This highlights the importance of fine-tuning lipophilicity to achieve the desired biological activity.

Experimental Determination of Lipophilicity

The shake-flask method is the traditional and often considered the "gold standard" for determining LogP and LogD values.[2] It involves the direct measurement of the concentration of a compound in two immiscible phases after they have reached equilibrium.

Protocol:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at the desired pH (e.g., 7.4 for physiological relevance) and saturate it with n-octanol by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Saturate n-octanol with the prepared aqueous buffer in the same manner.

-

-

Sample Preparation:

-

Prepare a stock solution of the substituted methoxyindole in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

-

Add a small aliquot of the compound's stock solution to the two-phase system.

-

Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the phases to separate completely, either by standing or by centrifugation.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the LogD value using the following equation: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Diagram of the Shake-Flask LogD Determination Workflow:

Caption: Workflow for Shake-Flask LogD Determination.

HPLC-based methods offer a higher throughput alternative to the shake-flask method for estimating LogP values.[7][8][9][10] This technique relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Protocol:

-

System Preparation:

-

Equip an HPLC system with a reverse-phase column (e.g., C18).

-

Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

-

Calibration:

-

Select a set of standard compounds with known LogP values that span the expected range of the test compounds.

-

Inject each standard compound and record its retention time (tR).

-

Calculate the retention factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

-

Create a calibration curve by plotting the log k' values of the standards against their known LogP values.

-

-

Sample Analysis:

-

Dissolve the substituted methoxyindole in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate the log k' for the test compound.

-

-

LogP Determination:

-

Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

-

II. Solubility: A Prerequisite for Biological Activity

Aqueous solubility is a critical physicochemical property that determines a drug's absorption, distribution, and bioavailability.[3] Poorly soluble compounds often exhibit low and variable oral absorption, leading to suboptimal therapeutic efficacy. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[1]

Influence of Substituents on the Solubility of Methoxyindoles

The solubility of substituted methoxyindoles is influenced by a combination of factors, including the crystal lattice energy of the solid form and the solvation energy of the molecule in water.

-

Polar functional groups: The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, generally increases aqueous solubility by enhancing hydrogen bonding interactions with water molecules.

-

Ionizable groups: The presence of ionizable acidic or basic groups can significantly improve solubility, especially at pH values where the compound is in its ionized form.

-

Lipophilicity: As a general trend, an increase in lipophilicity (higher LogP) often correlates with a decrease in aqueous solubility.

-